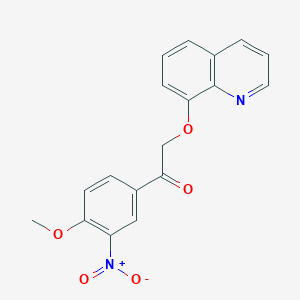![molecular formula C15H15NO2S B4897800 (1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine, commonly known as MDMA, is a psychoactive drug that has been used recreationally for decades. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It has gained popularity due to its euphoric effects and ability to increase empathy and social bonding. However, MDMA has also been used in scientific research for its potential therapeutic benefits.
Wirkmechanismus
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is involved in reward and motivation, while norepinephrine is involved in the fight-or-flight response. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of vasopressin, a hormone involved in water balance and social bonding. In addition, MDMA has been shown to increase oxytocin levels, a hormone involved in social bonding and trust.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for lab experiments. It is a relatively safe drug when used in controlled settings, and its effects are well-documented. It also has a rapid onset of action and a short duration of action, making it easy to study. However, there are also limitations to using MDMA in lab experiments. Its effects are highly subjective and can vary depending on the individual. In addition, the drug has a high potential for abuse and can be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for MDMA research. One area of interest is the use of MDMA in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new MDMA analogs that may have fewer side effects or greater therapeutic potential. Finally, there is a need for further research into the long-term effects of MDMA use, particularly in heavy users or those who use the drug recreationally.
Synthesemethoden
MDMA is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in pill form.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). MDMA-assisted psychotherapy involves administering a single dose of MDMA in a controlled setting with a trained therapist. The drug is believed to enhance the therapeutic process by increasing empathy and reducing fear and anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-15-5-3-2-4-12(15)16-9-11-6-7-13-14(8-11)18-10-17-13/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAICGREHRKLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
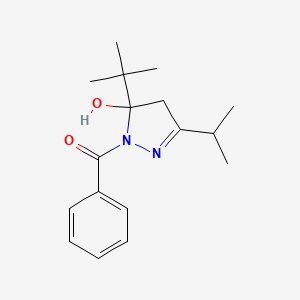
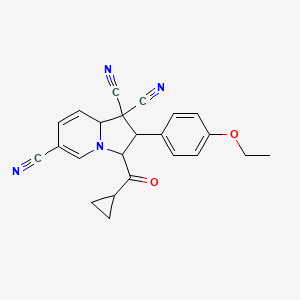
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
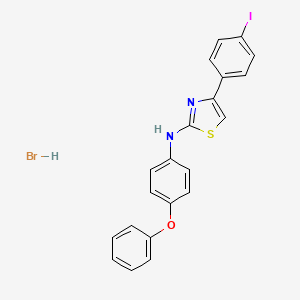

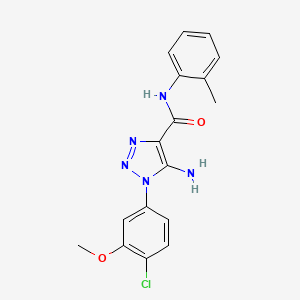
![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)

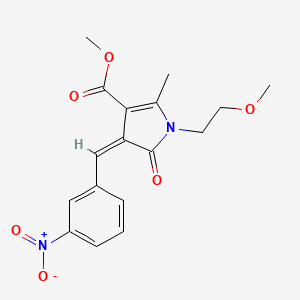
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
